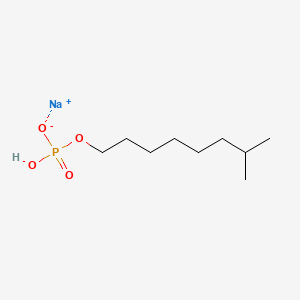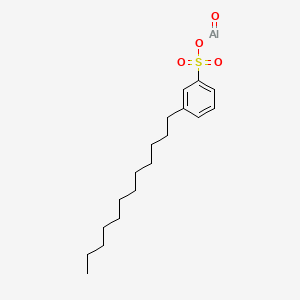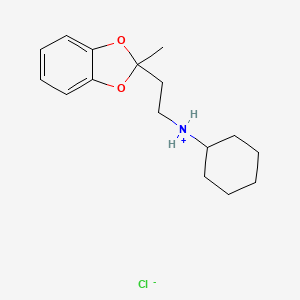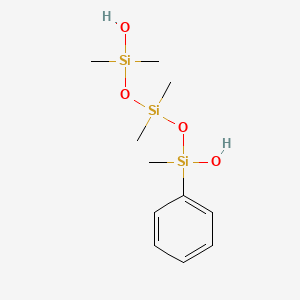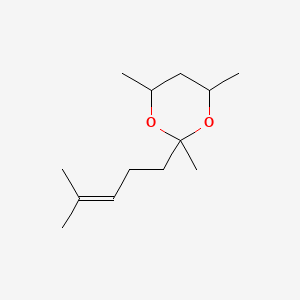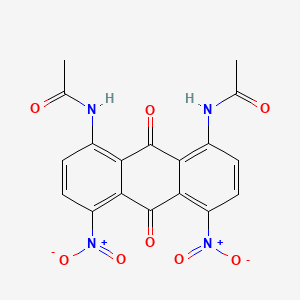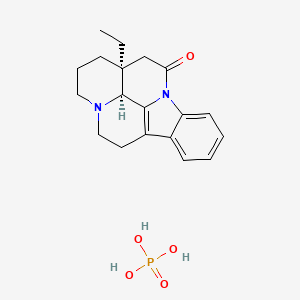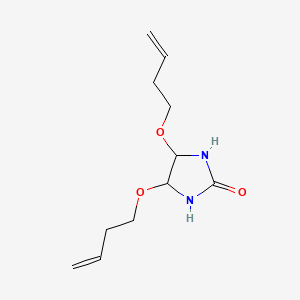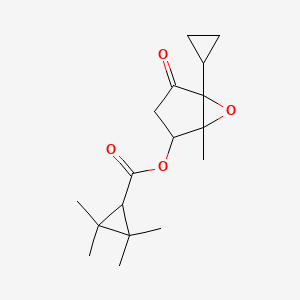
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(310)hex-2-yl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple cyclopropane rings and a bicyclic oxabicyclohexane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester typically involves multiple steps. One common method starts with the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid from 2,3-dimethyl-2-butene through a cyclopropanation reaction . The resulting acid is then esterified with the appropriate alcohol under acidic conditions to form the ester .
Industrial Production Methods
Industrial production of this compound may involve the use of phase transfer catalysts to enhance the efficiency of the saponification and esterification reactions. The use of sodium hydroxide in the saponification step and subsequent acidification is common . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester has several scientific research applications:
作用機序
The mechanism of action of cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester involves its interaction with specific molecular targets and pathways. For instance, its analogs inhibit histone deacetylases, leading to changes in gene expression and induction of apoptosis in tumor cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Valproic Acid: An antiepileptic drug with a similar cyclopropane structure.
Fenpropathrin: An insecticide with a related cyclopropanecarboxylic acid ester structure.
Permethrin: Another insecticide with a similar cyclopropane moiety.
Uniqueness
Cyclopropanecarboxylic acid, 2,2,3,3-tetramethyl-, 5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo(3.1.0)hex-2-yl ester is unique due to its bicyclic oxabicyclohexane structure, which imparts distinct chemical and biological properties. This structure differentiates it from other cyclopropane derivatives and contributes to its specific applications in scientific research and industry.
特性
CAS番号 |
81910-10-3 |
|---|---|
分子式 |
C17H24O4 |
分子量 |
292.4 g/mol |
IUPAC名 |
(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2,3,3-tetramethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H24O4/c1-14(2)12(15(14,3)4)13(19)20-11-8-10(18)17(9-6-7-9)16(11,5)21-17/h9,11-12H,6-8H2,1-5H3 |
InChIキー |
LHZTUXJNLJDSHP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


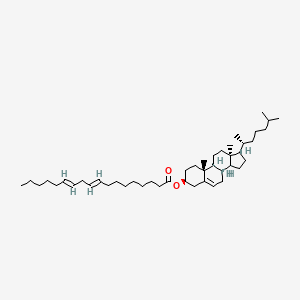

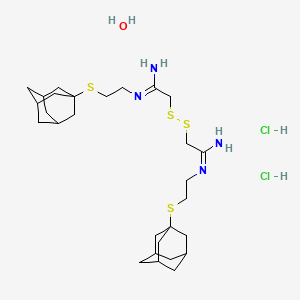
![(R)-2-Amino-3-(4,5-difluoro-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13786430.png)
